Cas no 7025-22-1 (3-(5Z)-5-(3-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid)

3-(5Z)-5-(3-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid structure
7025-22-1 structure
Product Name:3-(5Z)-5-(3-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid
CAS No:7025-22-1
MF:C13H10N2O5S2
MW:338.358900547028
CID:6450037
Update Time:2025-10-25

3-(5Z)-5-(3-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(5Z)-5-(3-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid
    • (Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
    • 3-Thiazolidinepropanoic acid, 5-[(3-nitrophenyl)methylene]-4-oxo-2-thioxo-
    • Inchi: 1S/C13H10N2O5S2/c16-11(17)4-5-14-12(18)10(22-13(14)21)7-8-2-1-3-9(6-8)15(19)20/h1-3,6-7H,4-5H2,(H,16,17)
    • InChI Key: DTJBOBKXKKSBDK-UHFFFAOYSA-N
    • SMILES: S1C(=CC2=CC=CC([N+]([O-])=O)=C2)C(=O)N(CCC(O)=O)C1=S

Experimental Properties

  • Density: 1.62±0.1 g/cm3(Predicted)
  • Boiling Point: 561.8±60.0 °C(Predicted)
  • pka: 4.18±0.10(Predicted)

3-(5Z)-5-(3-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid Pricemore >>

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Additional information on 3-(5Z)-5-(3-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid

Introduction to 3-(5Z)-5-(3-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid (CAS No. 7025-22-1)

3-(5Z)-5-(3-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid, identified by its CAS number 7025-22-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structure featuring a thiazolidine ring system, a nitro-substituted phenyl group, and an α,β-unsaturated carbonyl moiety, exhibits a unique set of chemical and biological properties that make it a subject of intense research interest.

The structural framework of 3-(5Z)-5-(3-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid is composed of several key functional groups that contribute to its reactivity and potential biological activity. The thiazolidine ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as the core scaffold. This core is further functionalized with an α,β-unsaturated carbonyl group at the 5-position and a sulfone group at the 4-position. The presence of these electron-withdrawing and electron-donating groups significantly influences the molecule's electronic properties and its interactions with biological targets.

One of the most striking features of this compound is the (E)-configured α,β-unsaturated carbonyl group attached to the thiazolidine ring. This double bond is highly reactive and can participate in various chemical transformations, including Michael additions, cycloadditions, and condensation reactions. These reactivities are particularly valuable in synthetic chemistry, where this compound can serve as a versatile building block for constructing more complex molecules.

The nitro-substituted phenyl group at the 5-position of the thiazolidine ring adds another layer of functionality to the molecule. Nitro groups are well-known for their ability to modulate electronic properties and can influence both photophysical and photochemical behaviors. In biological systems, nitroaromatic compounds often exhibit potent pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of this group in 3-(5Z)-5-(3-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid suggests potential therapeutic applications that warrant further exploration.

The sulfone group at the 4-position of the thiazolidine ring is another critical feature that contributes to the compound's unique properties. Sulfones are known for their stability under various reaction conditions and their ability to engage in hydrogen bonding interactions. These characteristics make sulfones valuable in drug design, as they can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The sulfone group in this compound likely plays a role in stabilizing its three-dimensional structure and influencing its solubility and metabolic fate.

Recent advances in computational chemistry have enabled researchers to predict the biological activities of complex molecules with greater accuracy. Molecular modeling studies on 3-(5Z)-5-(3-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid have suggested potential interactions with various biological targets, including enzymes involved in inflammation pathways and receptors implicated in pain perception. These predictions are supported by experimental data from related compounds, which have shown efficacy in preclinical models.

In vitro studies have begun to unravel the mechanistic basis of the observed biological activities. For instance, preliminary experiments indicate that this compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The presence of both electron-withdrawing nitro groups and polar sulfone groups may facilitate interactions with active sites on these enzymes, leading to reduced production of pro-inflammatory prostaglandins.

The role of thiazolidine derivatives in medicinal chemistry has been well-documented over the years. These heterocycles are known for their structural versatility and ability to mimic natural products involved in essential biological processes. The thiazolidine scaffold in 3-(5Z)-5-(3-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid provides a stable platform for further derivatization while retaining key pharmacophoric elements necessary for biological activity.

One particularly promising area of research involves using this compound as a precursor for more complex molecules through transition-metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional functional groups or alter existing ones without disrupting the core thiazolidine structure. Such modifications can fine-tune the pharmacological properties of the molecule while maintaining its inherent reactivity.

The synthesis of 3-(5Z)-5-(3-nitrophenyl)methylidene-4-oxyo -2-sulfanylidene -1 , 3 -thia zol idin - 3 - ylpropan oic acid presents unique challenges due to its complex structural features. However , recent developments in synthetic methodologies have made it possible to access this compound with high yields and purity using multi-step synthetic routes that involve carefully selected reagents and reaction conditions.

The use of chiral auxiliaries or catalysts during synthesis has allowed researchers to obtain enantiomerically pure forms of this compound , which is crucial for evaluating its stereochemical specificity in biological systems . Such enantiomerically pure derivatives can provide insights into how chirality influences pharmacological activity , paving the way for rational drug design strategies based on structure-function relationships .

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